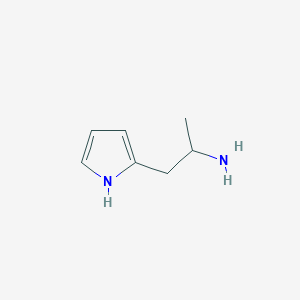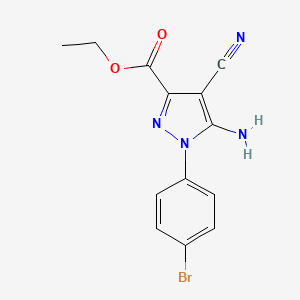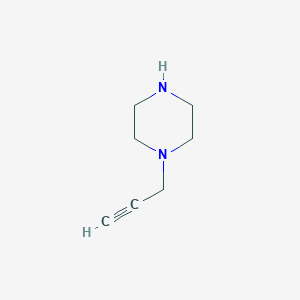
1-(Prop-2-yn-1-yl)piperazine
概要
説明
1-(Prop-2-yn-1-yl)piperazine is a chemical compound with the CAS Number: 52070-67-4. It has a molecular weight of 124.19 and its IUPAC name is 1-(2-propynyl)piperazine . It is a solid substance that should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for 1-(Prop-2-yn-1-yl)piperazine is 1S/C7H12N2/c1-2-5-9-6-3-8-4-7-9/h1,8H,3-7H2 . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms.It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
科学的研究の応用
Oncology and Diagnostic Applications
- 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), an analogue of 1-(Prop-2-yn-1-yl)piperazine, shows potential in oncology and diagnostic applications. Modifications in its structure, aiming to reduce lipophilicity, could enhance its utility in these fields. The studies identified chiral analogues with significant receptor affinities, suggesting potential as σ(2)-selective agents, relevant for tumor cell entry and diagnostic applications (Abate et al., 2011).
Antitubercular, Antifungal, and Antioxidant Activities
- New piperazine derivatives, including 1,4-di(prop-2-yn-1-yl)piperazine, exhibited promising antitubercular activity against Mycobacterium tuberculosis. These compounds also showed potential antifungal and antioxidant activities, expanding the scope of 1-(Prop-2-yn-1-yl)piperazine applications in the field of infectious diseases (Deshmukh et al., 2019).
Antimicrobial Properties
- Piperazine derivatives containing 1-(Prop-2-yn-1-yl)piperazine demonstrated in vitro antimicrobial activity against various bacterial and fungal strains. This highlights its potential in addressing microbial infections, with some compounds showing appreciable activity at low concentrations (Yadav et al., 2022).
Crystallographic and Thermal Studies
- The synthesis and successful crystal growth of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine demonstrated its stable crystal structure, which is crucial for potential pharmaceutical applications. The thermal stability and crystallographic studies of such compounds are essential for understanding their behavior in different conditions, aiding in drug development processes (Awasthi et al., 2014).
Organometallic Chemistry
- Piperazine derivatives, including those with the 1-(Prop-2-yn-1-yl)piperazine structure, were used to synthesize chloropalladated and copper(I) complexes. These findings contribute to the field of organometallic chemistry, opening avenues for new applications in catalysis and material science (Kashid et al., 2019).
Anticancer Activity
- Heterocyclic compounds derived from 1-(Prop-2-yn-1-yl)piperazine showed potential anti-bone cancer activity. The study included molecular docking investigations to understand the interaction with specific proteins, highlighting the compound's relevance in cancer research (Lv et al., 2019).
Safety and Hazards
The safety information for 1-(Prop-2-yn-1-yl)piperazine indicates that it has several hazard statements: H302-H315-H319-H332-H335. This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338-P310, which suggest wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking immediate medical advice/attention in case of feeling unwell .
作用機序
Target of Action
1-Prop-2-ynylpiperazine is primarily used as a reagent in the synthesis of potent and reversible selective inhibitors of butyrylcholinesterase . Butyrylcholinesterase is an enzyme that is known to hydrolyze acetylcholine, a neurotransmitter, and its inhibition can lead to an increase in the concentration of acetylcholine in the body.
特性
IUPAC Name |
1-prop-2-ynylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-2-5-9-6-3-8-4-7-9/h1,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCSATTUAOHJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562381 | |
| Record name | 1-(Prop-2-yn-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)piperazine | |
CAS RN |
52070-67-4 | |
| Record name | 1-(Prop-2-yn-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Propynyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate](/img/structure/B1601735.png)
![N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine](/img/structure/B1601736.png)
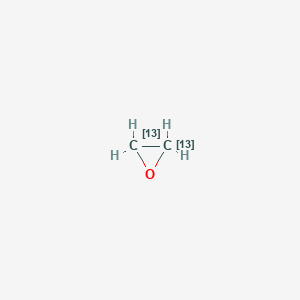

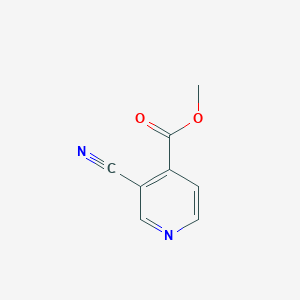
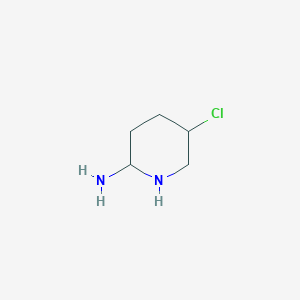

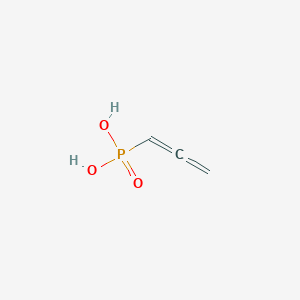
![[5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1601746.png)
![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)


